麦角酰胺

描述

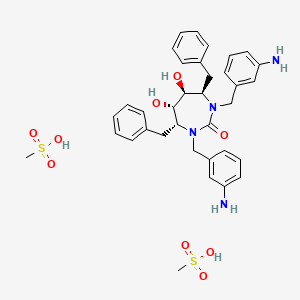

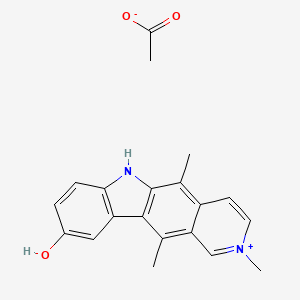

麦角酰胺是一种合成的麦角碱衍生物,化学名为 8β-[(甲硫基)甲基]-6-丙基麦角碱。它主要以多巴胺受体激动剂而闻名。麦角酰胺最初被开发用于治疗帕金森病和高泌乳素血症。由于其与瓣膜性心脏病有关,在许多国家,它在人类中的使用已基本停止。 它仍用于兽医目的,特别是用于治疗马匹的垂体中间叶功能障碍(PPID) .

科学研究应用

化学

在化学中,麦角酰胺被用作模型化合物来研究麦角碱衍生物的行为。 它的反应提供了对类似化合物的反应性和稳定性的见解 .

生物学

在生物学上,麦角酰胺用于研究多巴胺受体的相互作用。 它作为一种工具来了解多巴胺激动剂的作用机制及其对中枢神经系统的影响 .

医学

在医学上,麦角酰胺用于治疗帕金森病和高泌乳素血症。 它通过刺激多巴胺受体来帮助控制症状,从而弥补患者体内多巴胺水平的降低 .

工业

在兽医行业,麦角酰胺用于治疗马匹的垂体中间叶功能障碍。 它有助于调节激素水平并改善受影响动物的整体健康状况 .

作用机制

麦角酰胺通过作为多巴胺 D1 和 D2 受体的激动剂来发挥作用。它通过与这些受体结合并激活它们来模拟神经递质多巴胺的作用。这种激活有助于通过改善运动控制和减少震颤来缓解帕金森病的症状。 在高泌乳素血症的情况下,麦角酰胺会抑制垂体释放催乳素 .

准备方法

合成路线和反应条件

麦角酰胺的合成涉及几个关键步骤:

起始原料: 合成以麦角碱,麦角酸开始。

还原: 麦角酸用氢化铝锂还原形成中间体。

取代: 在碱的存在下,中间体与甲硫基甲基氯发生取代反应,引入甲硫基。

最终产物: 然后纯化得到的化合物以获得麦角酰胺.

工业生产方法

麦角酰胺的工业生产遵循类似的合成路线,但规模更大。该过程涉及严格控制反应条件,以确保高收率和纯度。 自动化系统和连续监控的使用有助于维持最终产品的质量 .

化学反应分析

反应类型

麦角酰胺会发生几种类型的化学反应,包括:

氧化: 麦角酰胺可以被氧化形成亚砜和砜。

还原: 还原反应可以将麦角酰胺转化为相应的醇。

常用试剂和条件

氧化: 常见的氧化剂包括过氧化氢和间氯过氧苯甲酸。

还原: 使用氢化铝锂和硼氢化钠等还原剂。

取代: 氢化钠和碳酸钾等碱促进取代反应.

主要产品

氧化: 亚砜和砜。

还原: 醇衍生物。

取代: 各种取代的麦角碱衍生物.

相似化合物的比较

类似化合物

卡麦角林: 另一种用于类似适应症的麦角碱衍生物,但半衰期更长,副作用更少。

溴隐亭: 一种较早的多巴胺激动剂,具有更广泛的应用范围,但副作用更多。

普拉克索: 一种非麦角碱类多巴胺激动剂,具有不同的副作用特征.

独特性

麦角酰胺因其对 D1 和 D2 多巴胺受体的亲和力高而独一无二,使其成为最有效的多巴胺激动剂之一。 它与瓣膜性心脏病的关联限制了其与其他多巴胺激动剂相比的使用 .

属性

IUPAC Name |

(6aR,9R,10aR)-9-(methylsulfanylmethyl)-7-propyl-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H26N2S/c1-3-7-21-11-13(12-22-2)8-16-15-5-4-6-17-19(15)14(10-20-17)9-18(16)21/h4-6,10,13,16,18,20H,3,7-9,11-12H2,1-2H3/t13-,16-,18-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEHCICAEULNIGD-MZMPZRCHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1CC(CC2C1CC3=CNC4=CC=CC2=C34)CSC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCN1C[C@@H](C[C@H]2[C@H]1CC3=CNC4=CC=CC2=C34)CSC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H26N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

66104-23-2 (mesylate) | |

| Record name | Pergolide [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066104221 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID2023438 | |

| Record name | Pergolide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2023438 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

314.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Pergolide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015317 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

5.84e-04 g/L | |

| Record name | Pergolide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015317 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Mechanism of Action |

The dopamine D2 receptor is a 7-transmembrane G-protein coupled receptor associated with Gi proteins. In lactotrophs, stimulation of dopamine D2 receptor causes inhibition of adenylyl cyclase, which decreases intracellular cAMP concentrations and blocks IP3-dependent release of Ca2+ from intracellular stores. Decreases in intracellular calcium levels may also be brought about via inhibition of calcium influx through voltage-gated calcium channels, rather than via inhibition of adenylyl cyclase. Additionally, receptor activation blocks phosphorylation of p42/p44 MAPK and decreases MAPK/ERK kinase phosphorylation. Inhibition of MAPK appears to be mediated by c-Raf and B-Raf-dependent inhibition of MAPK/ERK kinase. Dopamine-stimulated growth hormone release from the pituitary gland is mediated by a decrease in intracellular calcium influx through voltage-gated calcium channels rather than via adenylyl cyclase inhibition. Stimulation of dopamine D2 receptors in the nigrostriatal pathway leads to improvements in coordinated muscle activity in those with movement disorders. | |

| Record name | Pergolide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01186 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

66104-22-1 | |

| Record name | Pergolide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=66104-22-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pergolide [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066104221 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pergolide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01186 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Pergolide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2023438 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Pergolide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PERGOLIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/24MJ822NZ9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Pergolide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015317 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

207.5 °C | |

| Record name | Pergolide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01186 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Pergolide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015317 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does Pergolide interact with its target and what are the downstream effects of this interaction?

A1: Pergolide acts as a dopamine receptor agonist, primarily targeting both D1 and D2 dopamine receptors [, , , , , ]. Binding to these receptors mimics the effects of dopamine, a neurotransmitter crucial for motor control, reward pathways, and various other physiological functions. This agonism leads to a range of downstream effects, including:

Q2: What is the molecular formula, weight, and key spectroscopic data for Pergolide?

A2: Pergolide Mesylate (CAS 66104-23-2) has the molecular formula C20H26N2S • CH4O3S. Its molecular weight is 410.57 g/mol. Key spectroscopic data includes:

Q3: How does modifying the Pergolide structure impact its activity, potency, and selectivity?

A3: Research has explored the Structure-Activity Relationship (SAR) of Pergolide by synthesizing and evaluating various derivatives. Some key findings include:

- N6-Propyl Substituent: This structural element is crucial for Pergolide's potent agonism at both 5-HT2B and 5-HT2A receptors []. Replacing it with a methyl group converts Pergolide from an agonist to an antagonist at these receptors.

- Thiomethylene Group: Oxidation of the thiomethylene group to sulfoxide or sulfone retains dopaminergic activity, albeit with some differences in potency [, ]. Despropyl derivatives, lacking the N6-propyl substituent, exhibit significantly reduced activity.

- N6-Substitution and Dimerization: While replacing the N6-propyl with ethyl maintains agonist activity, N6-unsubstituted derivatives show reduced agonism or even antagonistic properties. Dimerization with various linkers has yielded mixed results regarding affinity and activity at 5-HT2A receptors [].

Q4: What are the key pharmacokinetic (ADME) properties of Pergolide in various species?

A4: Research in rats [, ], monkeys [, ], and horses [, , , ] has revealed important pharmacokinetic properties of Pergolide:

- Distribution: Pergolide exhibits a wide distribution in the body, with high concentrations found in the gastrointestinal tract, liver, kidney, and submaxillary gland in rats [].

- Metabolism: Pergolide undergoes extensive metabolism, primarily in the liver. Major metabolites identified include Pergolide Sulfoxide and Pergolide Sulfone [, ].

- Excretion: Pergolide and its metabolites are excreted primarily in feces, with a smaller proportion eliminated in urine [].

Q5: How do the pharmacokinetic properties of Pergolide relate to its pharmacodynamic effects?

A5: The relatively short half-life of Pergolide, ranging from approximately 4-6 hours in rats and horses to 5-24 hours in horses and monkeys, necessitates multiple daily dosing to maintain therapeutic levels [, , , , ]. Its ability to cross the blood-brain barrier is crucial for its efficacy in treating Parkinson's disease. The long-lasting suppression of prolactin following a single dose underscores its effectiveness in managing hyperprolactinemia [].

Q6: What in vitro and in vivo models have been used to study Pergolide's efficacy?

A6: Researchers have employed a range of in vitro and in vivo models to investigate Pergolide's efficacy, including:

- Cell Culture: Studies using PC12 cells, a rat pheochromocytoma cell line, have demonstrated Pergolide's neuroprotective effects against MPP+ toxicity, a model for Parkinson's disease [].

- Animal Models: Rodent models, such as the 6-hydroxydopamine-lesioned mouse model [], have provided insights into Pergolide's potential to protect dopaminergic neurons and ameliorate Parkinsonian symptoms.

- Clinical Trials: Numerous clinical trials have investigated Pergolide's efficacy in treating Parkinson's disease [, , , , ]. Results suggest that Pergolide, as monotherapy or adjunct therapy to Levodopa, can improve motor function and reduce "off" time in patients with early and advanced Parkinson's disease.

Q7: What are the known toxicological effects and safety concerns associated with Pergolide use?

A7: While Pergolide has shown efficacy in treating certain conditions, it has been associated with several toxicological effects and safety concerns:

- Valvular Heart Disease: A significant concern is the association between Pergolide use and the development of cardiac valvulopathy, specifically valvular regurgitation [, , , , ]. This has been linked to Pergolide's agonist activity at the 5-HT2B receptor.

- Other Adverse Effects: Common side effects reported with Pergolide use include nausea, headache, dizziness, and orthostatic hypotension [, ]. Less common but serious adverse effects include hallucinations, confusion, and dyskinesias [].

Q8: What are the potential alternatives and substitutes for Pergolide, and how do they compare in terms of performance, cost, and impact?

A8: Several alternative dopamine agonists are available for treating Parkinson's disease and other conditions, including:

- Bromocriptine: A D2 receptor agonist, Bromocriptine, has been compared directly with Pergolide in several clinical trials [, , ]. Results suggest that Pergolide may offer greater efficacy in improving motor function and reducing "off" time, although it may be associated with a higher incidence of side effects.

- Cabergoline: Another ergot-derived dopamine agonist, Cabergoline, has shown efficacy in treating hyperprolactinemia and Parkinson's disease []. It is generally well-tolerated but can cause side effects similar to those seen with Pergolide.

- Non-Ergot Derived Agonists: Newer, non-ergot derived dopamine agonists, such as Pramipexole and Ropinirole, have emerged as alternatives to Pergolide, particularly given the concerns regarding valvular heart disease [, ]. These agents have demonstrated efficacy in treating Parkinson's disease and are generally well-tolerated.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[(5-Allyl-6-methyl-2-phenyl-4-pyrimidinyl)amino]benzoic acid](/img/structure/B1684234.png)

![Propanoic acid, 2-[4-[(7-chloro-2-quinoxalinyl)oxy]phenoxy]-, sodium salt (1:1)](/img/structure/B1684244.png)